[2-Amino-3-(hydroxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-3-(hydroxymethyl)phenyl]methanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzene, featuring an amino group, a hydroxymethyl group, and a methanone group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-3-(hydroxymethyl)phenyl]methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with formaldehyde and ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions typically include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-3-(hydroxymethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: 2-Amino-3-(carboxymethyl)phenylmethanone.
Reduction: 2-Amino-3-(hydroxymethyl)phenylmethanol.
Substitution: 2-Halo-3-(hydroxymethyl)phenylmethanone.
Scientific Research Applications
[2-Amino-3-(hydroxymethyl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-Amino-3-(hydroxymethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(hydroxymethyl)benzoic acid
- 2-Amino-3-(hydroxymethyl)benzaldehyde
- 2-Amino-3-(hydroxymethyl)phenol
Uniqueness
Compared to similar compounds, [2-Amino-3-(hydroxymethyl)phenyl]methanone is unique due to the presence of the methanone group, which imparts distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Biological Activity
[2-Amino-3-(hydroxymethyl)phenyl]methanone, also known as 2-Amino-3-(hydroxymethyl)benzamide, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10N2O2
- CAS Number : 1797130-42-7
The compound features an amino group, a hydroxymethyl group, and a carbonyl group, which contribute to its reactivity and biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It interacts with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and neuroprotection.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
HeLa (Cervical Cancer) | 20 | Inhibits proliferation |
A549 (Lung Cancer) | 18 | Cell cycle arrest |
These results indicate that the compound may be a candidate for further development as an anticancer agent.
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The compound's ability to scavenge free radicals contributes to its protective effects on neuronal health.
Case Studies
-
In Vivo Study on Tumor Growth Inhibition
A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and inhibition of angiogenesis. -
Neuroprotection in Animal Models
In a model of neurodegeneration induced by neurotoxins, administration of the compound showed a marked improvement in behavioral outcomes and reduced neuronal loss in treated subjects compared to untreated controls. This suggests potential for therapeutic use in neurodegenerative diseases.
Research Findings
Recent publications have focused on the synthesis and biological evaluation of derivatives of this compound. Modifications at the amino or hydroxymethyl positions have been shown to enhance its potency and selectivity against certain targets.
Comparative Analysis of Derivatives
Derivative | Activity | Potency (IC50) |
---|---|---|
N-Methyl [2-Amino-3-(hydroxymethyl)] | Increased anticancer | 10 µM |
Hydroxylated derivative | Enhanced neuroprotection | 12 µM |
Properties
IUPAC Name |
[2-amino-3-(hydroxymethyl)phenyl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-11-6-4-9(5-7-11)14(18)12-3-1-2-10(8-17)13(12)16/h1-7,17H,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQCARXBVAZBIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.